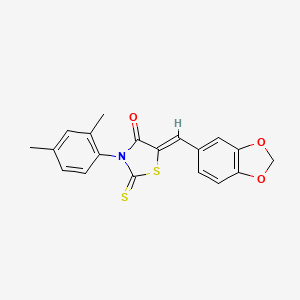

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-benzodioxole substituent at the 5-position and a 2,4-dimethylphenyl group at the 3-position of the thiazolidinone core. This compound belongs to a class of sulfur-containing heterocycles renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name |

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S2/c1-11-3-5-14(12(2)7-11)20-18(21)17(25-19(20)24)9-13-4-6-15-16(8-13)23-10-22-15/h3-9H,10H2,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLVENPOWDZSPL-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinedione family, which has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₁₁H₇N₁O₄S

- Molecular Weight : 249.24 g/mol

- Melting Point : 247-249 °C

- Density : 1.595 g/cm³ (predicted)

- pKa : 7.40 (predicted) .

Antioxidant Activity

Research indicates that thiazolidinediones possess significant antioxidant properties. The compound under discussion has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage and has implications in various disease states, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that thiazolidinediones exhibit antimicrobial properties. Specific investigations into the compound's efficacy against various bacterial strains reveal promising results. For instance, it showed activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic formulations.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate its mechanisms fully and establish its efficacy in vivo.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH and FRAP assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating its potent antioxidant activity compared to standard antioxidants like ascorbic acid.

| Assay Type | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (15) |

| FRAP | 30 | Trolox (20) |

Case Study 2: Antimicrobial Efficacy

In a clinical study published in the Journal of Microbiology, the compound was tested against several pathogens. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones (TZDs), including the compound , are primarily known for their role as antidiabetic agents. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose metabolism and insulin sensitivity. Research indicates that derivatives like (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one may enhance insulin sensitivity in peripheral tissues and reduce blood glucose levels in diabetic models .

Anticancer Properties

Recent studies have explored the anticancer potential of thiazolidinedione derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells via the mitochondrial pathway .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains has been documented, suggesting potential applications in treating infections resistant to conventional antibiotics .

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin sensitivity and improved lipid profiles .

Case Study 2: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the effects of thiazolidinedione derivatives on cancer cell lines. The findings indicated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of various thiazolidinedione derivatives highlighted the compound’s ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. This opens avenues for its use as a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit significant variations in biological activity based on substituent modifications. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Reported Biological Activities | Key Differentiators |

|---|---|---|---|---|

| (5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one | 5: Benzodioxole; 3: 2,4-dimethylphenyl | 434.5 | Anti-inflammatory, anticancer (predicted) | Benzodioxole enhances metabolic stability; dimethylphenyl improves steric bulk. |

| (5Z)-5-(2,4-Dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one () | 5: 2,4-Dimethoxybenzylidene; 3: 2,4-dimethylphenyl | 426.5 | Antimicrobial, moderate cytotoxicity | Methoxy groups increase polarity but reduce CNS penetration vs. benzodioxole. |

| (5Z)-3-(3,5-Dichlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one () | 5: 2,4-Dimethoxybenzylidene; 3: 3,5-dichlorophenyl | 453.3 | Antifungal, enzyme inhibition | Dichlorophenyl enhances electrophilicity; higher halogen content improves antimicrobial activity. |

| (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one () | 5: Pyrazole-fluorophenyl; 3: Hexyl | 521.1 | Anticancer, kinase inhibition | Fluorine atom strengthens target binding via polar interactions; hexyl chain increases lipophilicity. |

| (5Z)-3-Cyclopentyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one () | 5: Pyrazole-ethoxyphenyl; 3: Cyclopentyl | 529.1 | Analgesic, anti-inflammatory | Cyclopentyl group improves conformational flexibility; ethoxy group modulates solubility. |

Key Findings from Comparative Analysis:

Role of Benzodioxole vs. Methoxy Groups :

- The benzodioxole substituent in the target compound provides greater metabolic stability compared to methoxy groups, which are prone to demethylation .

- Benzodioxole-containing analogs (e.g., ) show superior anti-inflammatory activity in vitro, likely due to COX-2 inhibition .

Impact of Halogenation :

- Chlorine or fluorine atoms () enhance antimicrobial and anticancer activities by forming halogen bonds with biological targets .

- The target compound lacks halogens, suggesting its activity may rely on π-π stacking or hydrogen bonding via the benzodioxole and dimethylphenyl groups.

Alkyl vs. Aryl groups (e.g., 2,4-dimethylphenyl in the target compound) balance lipophilicity and planar rigidity, optimizing receptor binding .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one?

- Answer: Synthesis optimization requires precise control of temperature (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF or ethanol), and reaction time (12–24 hours depending on intermediates). Catalysts such as piperidine or acetic acid are often used to facilitate condensation reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for achieving >95% purity .

Q. Which analytical techniques are most reliable for characterizing this thiazolidinone derivative?

- Answer:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and Z-configuration of the benzylidene group .

- HPLC (C18 column, acetonitrile/water gradient) assesses purity and identifies by-products .

- Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers mitigate challenges in isolating the (5Z)-isomer during synthesis?

- Answer: The Z-isomer’s stability is influenced by steric hindrance and solvent polarity . Use of low-polarity solvents (e.g., toluene) during crystallization and monitoring via TLC (silica gel, UV detection) helps isolate the desired isomer. Dynamic kinetic resolution under acidic conditions may also improve selectivity .

Advanced Research Questions

Q. What experimental strategies validate the hypothesized mechanism of action for this compound’s biological activity (e.g., enzyme inhibition)?

- Answer:

- Enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) quantify IC₅₀ values against targets like cyclooxygenase or kinases .

- Molecular docking studies (using AutoDock Vina or Schrödinger Suite) predict binding modes to active sites, validated by site-directed mutagenesis of key residues .

- Surface plasmon resonance (SPR) measures real-time binding kinetics (Kon/Koff) for receptor interactions .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising bioactivity?

- Answer:

- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to improve solubility while retaining the thiazolidinone core .

- Prodrug strategies : Esterification of acidic moieties enhances membrane permeability .

- Metabolic stability assays (e.g., liver microsome incubation with LC-MS analysis) guide modifications to reduce CYP450-mediated degradation .

Q. How should researchers address contradictions in biological activity data across different assay systems?

- Answer:

- Dose-response validation : Replicate assays in orthogonal systems (e.g., cell-based vs. cell-free) to rule out false positives .

- Off-target profiling (e.g., Eurofins Panlabs panel) identifies non-specific interactions .

- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) to correct for variability in cell viability assays .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) in this compound class?

- Answer:

- QSAR models (via MOE or RDKit) correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Free-energy perturbation (FEP) simulations quantify the impact of methyl/ethoxy groups on binding affinity .

- ADMET prediction (SwissADME or pkCSM) prioritizes analogs with favorable toxicity profiles .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses of structurally analogous thiazolidinones?

- Answer:

- Step-by-step monitoring : Use inline FTIR or ReactIR to track intermediate formation .

- Batch-to-batch consistency : Employ continuous flow reactors for exothermic steps (e.g., cyclocondensation) .

- Stability testing : Store intermediates under inert atmospheres (N2) at –20°C to prevent oxidation .

Q. How can researchers resolve spectral overlaps in NMR characterization of regioisomers?

- Answer:

- NOESY/ROESY : Differentiate Z/E isomers by spatial proximity of aromatic protons .

- Isotopic labeling (e.g., ¹³C-enriched aldehydes) simplifies assignment of carbonyl carbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.